molecular formula C27H26N2O B2663947 4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 439108-64-2

4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2663947
CAS No.: 439108-64-2
M. Wt: 394.518
InChI Key: UXIFKMQPIPBQDC-UHFFFAOYSA-N
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Description

“4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile” is a compound with the CAS Number: 439108-64-2 and a molecular weight of 394.52 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C27H26N2O/c1-3-4-5-6-7-10-19-13-15-20 (16-14-19)24-23 (17-28)18 (2)29-26-21-11-8-9-12-22 (21)27 (30)25 (24)26/h8-9,11-16H,3-7,10H2,1-2H3 . This code provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its IR spectrum, 1H-NMR, and 13

Scientific Research Applications

Molecular Design and Drug Discovery

Research involving compounds with similar structural features to 4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile often focuses on the development of novel inhibitors for various diseases. For instance, azafluorene derivatives have been explored for their potential as inhibitors of the SARS-CoV-2 RdRp enzyme. This research includes the synthesis, physicochemical and quantum chemical analysis, modeling, and molecular docking analysis, highlighting the compound's potential in antiviral therapy (Venkateshan et al., 2020).

Corrosion Inhibition

Aryl pyrazolo pyridines have been studied for their corrosion inhibition effect on metals, showing potential applications in materials science. Such compounds have demonstrated significant inhibition activities, indicating their usefulness in protecting metals against corrosion in acidic environments (Sudheer & Quraishi, 2015).

Optical and Electronic Applications

Pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have been prepared and analyzed for their thermal stability, polycrystalline structure, optical band gaps, and device characteristics. Such materials find applications in optoelectronics, showcasing the versatility of pyridine derivatives in material science (El-Menyawy et al., 2019).

Antimicrobial and Antifungal Activities

The synthesis of new pyridines from compounds similar to this compound has been explored for their antimicrobial and antifungal activities. This research contributes to the search for new therapeutic agents against various microbial infections (Elewa et al., 2021).

Properties

IUPAC Name

4-(4-heptylphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c1-3-4-5-6-7-10-19-13-15-20(16-14-19)24-23(17-28)18(2)29-26-21-11-8-9-12-22(21)27(30)25(24)26/h8-9,11-16H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIFKMQPIPBQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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